molecular formula C18H12ClN3S B2361129 4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine CAS No. 885460-94-6

4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine

Cat. No.: B2361129
CAS No.: 885460-94-6
M. Wt: 337.83
InChI Key: LIVNIHJUJOLCOO-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a chloro group at the 4-position, a pyridin-4-yl group at the 2-position, and a 4-methylphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thienopyrimidine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can be done by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidines, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives such as:

Uniqueness

4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

4-chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3S/c1-11-2-4-12(5-3-11)14-10-23-18-15(14)16(19)21-17(22-18)13-6-8-20-9-7-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVNIHJUJOLCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CC=NC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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